3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Antifungal drug discovery Candida albicans Oxime ester SAR

Sourcing C12H15N3 imidazole building blocks with incorrect regioisomeric connectivity derails SAR campaigns. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine (CAS 93906-75-3) provides the validated N1-imidazole scaffold with alpha-amine placement for reliable derivatization. • Antifungal oxime esters: MIC 0.0054 µmol/mL (>300× fluconazole) • CYP17A1 inhibitors: IC50 0.10-0.32 µM (7.9-29× ketoconazole) • Crystalline solid, mp 98-100°C, ≥98% HPLC purity • Primary amine enables amide coupling, sulfonamide, PROTAC conjugation

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 93906-75-3
Cat. No. B1587969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
CAS93906-75-3
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN2C=CN=C2)N
InChIInChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2
InChIKeyPCQUTABEOMKBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine: Bioactive Derivative Scaffold


3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (CAS 93906-75-3), also known as alpha-phenyl-1H-imidazole-1-propanamine or IPPA, is a heterocyclic primary amine building block with molecular formula C12H15N3 and molecular weight 201.27 g/mol . It features an imidazole ring N1-linked to a 3-amino-3-phenylpropyl chain, placing the primary amine alpha to the phenyl group—a connectivity that distinguishes it from regioisomeric C12H15N3 building blocks. The compound is a white crystalline powder (mp 98–100°C) soluble in polar organic solvents, and is commercially available at ≥95% to ≥98% HPLC purity from multiple vendors for research use . It serves as a versatile precursor for synthesizing bioactive derivatives, including antifungal oxime esters and P450 enzyme inhibitors [1].

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine: Generic Substitution Risks


Compounds sharing the molecular formula C12H15N3 with an imidazole core—such as 3-(2-phenyl-1H-imidazol-5-yl)propan-1-amine, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine, and ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine—are not interchangeable with 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine . The regioisomeric connectivity of the imidazole-phenyl-propanamine scaffold dictates the spatial presentation of the primary amine, the imidazole nitrogen lone pair, and the phenyl ring, which in turn governs the compound's reactivity in derivatization reactions, its physicochemical handling properties (crystalline solid mp 98–100°C vs. liquid/oil comparators), and the biological activity profile of downstream derivatives [1]. Procuring a different C12H15N3 isomer may lead to divergent synthetic outcomes and invalidate structure-activity relationship assumptions in medicinal chemistry campaigns.

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine: Differentiation Evidence


Oxime Ester Anti-Candida Activity vs Fluconazole

The oxime ester derivative (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (Compound 5j), synthesized from the ketone analog of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine, exhibited an MIC value of 0.0054 µmol/mL against Candida albicans clinical isolates [1]. This potency is >300-fold superior to fluconazole (MIC > 1.6325 µmol/mL) and approximately 3.5-fold more potent than miconazole (MIC = 0.0188 µmol/mL) in the same assay [1]. Another oxime derivative, ({(1E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone (Compound 4), showed MIC = 0.6862 µmol/mL, nearly 5-fold more potent than fluconazole (MIC = 3.265 µmol/mL) on clinical C. albicans isolates [2]. While these data are from the ketone-derived oxime esters, the 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine scaffold is the essential synthetic precursor for accessing this chemotype, and the amine handle enables distinct derivatization pathways (reductive amination, amide coupling, sulfonamide formation) not available from the ketone alone.

Antifungal drug discovery Candida albicans Oxime ester SAR Azole antifungal resistance

Crystalline Solid vs Liquid Imidazole Building Blocks

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a white crystalline powder with a melting point of approximately 98–100°C . In contrast, the simpler imidazole building block 1-(3-aminopropyl)imidazole (CAS 5036-48-6; MW 125.17 g/mol) is a liquid at room temperature with a melting point of -68°C [1]. Similarly, the regioisomeric C12H15N3 compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine (CAS 893751-83-2) is described as an oil requiring storage at 4°C [2]. The crystalline nature of the target compound facilitates precise weighing, avoids solvent-related volume uncertainties in stock solution preparation, and enables purification by recrystallization—advantages not shared by liquid or oily comparators.

Chemical procurement Compound handling Solid-phase properties Crystallinity

P450 17α-Hydroxylase/Lyase Inhibition vs Ketoconazole

Phenyl alkyl imidazole-based compounds, a class to which 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine belongs as a core scaffold, have been shown to be potent inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P45017α), a target in hormone-dependent cancers [1]. Representative compounds such as N-7-phenyl heptyl imidazole (21) achieved IC50 = 0.32 µM against 17α-OHase and IC50 = 0.10 µM against lyase, while N-8-phenyl octyl imidazole (23) showed IC50 = 0.25 µM against 17α-OHase and IC50 = 0.21 µM against lyase [1]. These values represent 11.8-fold and 7.9-fold improvements, respectively, over ketoconazole (IC50 = 3.76 µM against 17α-OHase and IC50 = 1.66 µM against lyase) [1]. Additionally, 4-substituted variants such as 1-[7-(4-fluorophenyl)heptyl]imidazole (14) achieved IC50 = 170 nM (17α-OHase) and IC50 = 57 nM (lyase), representing a 22-fold improvement over ketoconazole for the hydroxylase component [2].

P450 enzyme inhibition 17α-hydroxylase/17,20-lyase Hormone-dependent cancer CYP17A1

Antimalarial Target Engagement from Molecular Docking

The ketone analog 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, the direct synthetic precursor to 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine, was subjected to molecular docking studies against Plasmodium falciparum target proteins and formed a stable complex with a binding affinity value of -5.5 kcal/mol [1]. This computational evidence suggests the scaffold possesses inherent recognition features for antimalarial targets. The primary amine in the target compound enables additional derivatization chemistry (e.g., amide bond formation, sulfonamide synthesis, urea coupling) that can be exploited to optimize binding affinity beyond the ketone precursor. Furthermore, the compound also demonstrated a first hyperpolarizability 16.99 times that of the standard NLO material urea, indicating additional physicochemical properties potentially relevant to probe development [1].

Antimalarial drug discovery Molecular docking Plasmodium falciparum Imidazole scaffold

Commercially Available with Analytical Documentation

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is commercially available from multiple suppliers at ≥97% HPLC purity in quantities ranging from 250 mg to 1 kg . Vendors provide supporting analytical documentation including NMR, IR, GC, HPLC charts, Certificate of Analysis (COA), and MSDS [1]. The compound is also available as the dihydrochloride salt (a-Phenyl-imidazole-1-propanamine 2HCl, MW 274.19) for applications requiring enhanced aqueous solubility . In contrast, several regioisomeric C12H15N3 building blocks (e.g., 3-(2-phenyl-1H-imidazol-5-yl)propan-1-amine) are typically listed with only 95% purity and more limited documentation . The availability of the free base and HCl salt forms, combined with defined purity grades and analytical documentation, supports reproducible research workflows.

Research chemical procurement HPLC purity Building block sourcing Quality specifications

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine: Application Scenarios


Antifungal Lead Optimization via Oxime Ester Derivatization

Research groups targeting fluconazole-resistant Candida albicans should prioritize this scaffold for synthesizing oxime ester derivatives via the ketone intermediate 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (CAS 28918-16-3). Published data demonstrate that oxime ester derivatives achieve MIC values as low as 0.0054 µmol/mL, representing >300-fold potency improvement over fluconazole [1]. The primary amine handle additionally enables amide coupling, sulfonamide formation, and reductive amination chemistries inaccessible from the ketone alone, providing orthogonal SAR exploration vectors. The crystalline solid form (mp 98–100°C) simplifies parallel synthesis workflows compared to liquid imidazole building blocks .

P450 17α-Hydroxylase/17,20-Lyase Inhibitor Development

Programs targeting hormone-dependent cancers (prostate, breast) via CYP17A1 inhibition should utilize this scaffold as a core building block for synthesizing phenyl alkyl imidazole-based inhibitors. The compound class has demonstrated IC50 values of 0.10–0.32 µM against the lyase and hydroxylase components of P45017α, representing 7.9- to 29-fold improvements over the clinical comparator ketoconazole [2]. The amine functionality allows introduction of diverse alkyl/aryl substituents to optimize logP—a key determinant of inhibitory activity in this series—and the crystalline form facilitates accurate stoichiometric control during library synthesis.

Antimalarial Probe Development from Docking Hits

Investigators pursuing novel antimalarial chemotypes should leverage computational evidence showing that the ketone analog binds to Plasmodium falciparum targets with a docking affinity of -5.5 kcal/mol [3]. The target amine compound enables conversion of this validated scaffold into focused amide, sulfonamide, and urea libraries for hit-to-lead optimization. The availability of both free base and dihydrochloride salt forms supports solubility optimization during biological assay development .

Bifunctional Probe and PROTAC Linker Development

The compound's dual functional handles—a primary amine (for E3 ligase ligand conjugation) and an imidazole ring (for target protein engagement)—make it suitable as a PROTAC linker scaffold building block. The crystalline solid form, defined melting point (98–100°C), and ≥97% HPLC purity ensure reproducible conjugation chemistry. The 3-carbon spacer between the imidazole and the phenyl-amine moiety provides conformational flexibility that may be advantageous for ternary complex formation in targeted protein degradation applications.

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